molecular formula C10H11N B13998926 N-benzylidenecyclopropylamine CAS No. 3187-77-7

N-benzylidenecyclopropylamine

Cat. No.: B13998926
CAS No.: 3187-77-7
M. Wt: 145.20 g/mol
InChI Key: AJEGQHWTAFJTEO-UHFFFAOYSA-N
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Description

Contextualizing the Significance of Imines in Organic Synthesis

Imines, or Schiff bases, are a class of organic compounds characterized by a carbon-nitrogen double bond (C=N). numberanalytics.comnumberanalytics.com They are fundamental to organic synthesis, serving as versatile intermediates in a myriad of chemical transformations. numberanalytics.comfiveable.me The significance of imines stems from their dual reactivity: they can act as both electrophiles at the imine carbon and as nucleophiles after conversion to enamines. This versatility allows for their participation in a wide array of reactions, including nucleophilic additions, cycloadditions, and reductions, leading to the formation of amines, amino acids, and various heterocyclic compounds. numberanalytics.comfiveable.me The formation of imines is typically a reversible condensation reaction between a primary amine and an aldehyde or ketone, a process that is often used to protect carbonyl groups during multi-step syntheses. fiveable.meacs.orgwikipedia.org

The Unique Reactivity Profile of Cyclopropyl-Substituted Systems

The cyclopropyl (B3062369) group, a three-membered carbocyclic ring, is known for its high ring strain. This inherent strain imparts unique reactivity to molecules containing this moiety. Cyclopropyl-substituted systems, including imines, often undergo ring-opening reactions under various conditions, providing access to a diverse range of molecular architectures that would be challenging to synthesize through other means. rsc.org The presence of substituents like carbonyls or imines can activate the cyclopropane (B1198618) ring, facilitating its cleavage and participation in cyclization and cycloaddition reactions. thieme-connect.com For instance, cyclopropyl imines can rearrange to form five-membered heterocycles like pyrrolines, a transformation of significant synthetic value. rsc.orgacs.org

N-Benzylidenecyclopropylamine as a Model System for Chemical Exploration

This compound serves as an excellent model system for investigating the interplay between the reactivity of the imine functional group and the unique properties of the cyclopropyl ring. Its synthesis from readily available starting materials, benzaldehyde (B42025) and cyclopropylamine (B47189), makes it an accessible platform for studying various chemical transformations. wikipedia.org Researchers have utilized this compound and its derivatives to explore reactions such as reductions, cycloadditions, and rearrangements, gaining valuable insights into reaction mechanisms and developing new synthetic methodologies. researchgate.netnih.goviitm.ac.in The study of this compound provides a deeper understanding of how the electronic and steric properties of the cyclopropyl group influence the reactivity of the adjacent imine bond.

Synthesis and Formation

The primary and most direct route to this compound is the condensation reaction between benzaldehyde and cyclopropylamine. wikipedia.orgdss.go.th This reaction is a classic example of imine formation, also known as a Schiff base condensation.

The general reaction is as follows:

C₆H₅CHO + c-C₃H₅NH₂ ⇌ C₆H₅CH=N-c-C₃H₅ + H₂O

This equilibrium reaction typically requires the removal of water to drive it towards the product side. wikipedia.org This can be achieved through various methods, such as azeotropic distillation or the use of dehydrating agents like molecular sieves or magnesium sulfate. wikipedia.org

A patent describing the preparation of related aminoacetamide derivatives outlines a process for synthesizing N-benzylideneamine derivatives, including this compound. epo.orggoogle.com The procedure involves the dropwise addition of benzaldehyde to the primary amine while maintaining a cool temperature (below 20°C) due to the exothermic nature of the reaction. epo.orggoogle.com The resulting this compound can often be used in subsequent steps without extensive purification. epo.orggoogle.com

ReactantsProductReaction Conditions
Benzaldehyde, CyclopropylamineThis compoundCooling (below 20°C), removal of water

Chemical Properties and Reactivity

This compound exhibits a rich and diverse reactivity profile, primarily centered around the imine functional group and the strained cyclopropyl ring.

Hydrolysis

Like other imines, this compound is susceptible to hydrolysis, which cleaves the carbon-nitrogen double bond to regenerate the parent aldehyde (benzaldehyde) and primary amine (cyclopropylamine). fiveable.me This reaction is typically catalyzed by acid.

Reduction

The imine bond in this compound can be readily reduced to form the corresponding secondary amine, N-benzylcyclopropylamine. This transformation is a common and synthetically useful reaction. A variety of reducing agents can be employed for this purpose. For instance, catalytic hydrogenation over platinum oxide has been used to reduce similar N-substituted cyclopropylamine derivatives. iitm.ac.in Another documented method involves the use of 5% palladium-on-carbon in ethanol. iitm.ac.in

Starting MaterialProductReagent/Catalyst
This compoundN-BenzylcyclopropylamineH₂ / Platinum Oxide or 5% Pd/C

Cycloaddition Reactions

Cyclopropyl imines, including this compound, are valuable partners in cycloaddition reactions. These reactions leverage the strain of the cyclopropyl ring to construct larger, more complex cyclic systems. For example, a nickel-catalyzed [3+2] cycloaddition of cyclopropyl aldimines with enones has been developed, providing a direct route to trisubstituted cyclopentanes. researchgate.net These reactions often proceed through the ring-opening of the cyclopropane to form a 1,3-dipole, which then reacts with a dipolarophile. thieme-connect.com

Rearrangement Reactions

Under certain conditions, N-cyclopropylimines can undergo fascinating rearrangement reactions. A notable example is the photochemically driven rearrangement of N-cyclopropylimines to 1-pyrrolines. acs.org This reaction is completely regiospecific, with the regiochemistry directed by substituents on the cyclopropyl ring. acs.org

Physical and Spectroscopic Characterization

The physical and spectroscopic properties of this compound have been documented in the scientific literature.

Physical Properties

PropertyValueSource
Physical StatePale yellow liquid dss.go.th
Boiling Point52-55 °C at 1.5 mmHg dss.go.th
Refractive Index (n²⁶D)1.5728 dss.go.th

Spectroscopic Data

Spectroscopic techniques are essential for confirming the structure of this compound.

Infrared (IR) Spectroscopy: The IR spectrum of this compound shows a characteristic absorption band for the C=N double bond at approximately 1632 cm⁻¹. amazonaws.com

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy: The ¹H NMR spectrum provides detailed information about the hydrogen atoms in the molecule.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy: The ¹³C NMR spectrum reveals the different carbon environments within the molecule.

Ultraviolet-Visible (UV-Vis) Spectroscopy: The UV-Vis spectrum of this compound has been studied to understand the electronic interaction between the C=N bond and the cyclopropyl ring. science-softcon.de

Spectroscopic TechniqueKey FeatureWavenumber/Chemical Shift
Infrared (IR)C=N stretch~1632 cm⁻¹ amazonaws.com
¹H NMR--
¹³C NMR--
UV-VisElectronic TransitionData available in databases science-softcon.descience-softcon.de

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

3187-77-7

Molecular Formula

C10H11N

Molecular Weight

145.20 g/mol

IUPAC Name

N-cyclopropyl-1-phenylmethanimine

InChI

InChI=1S/C10H11N/c1-2-4-9(5-3-1)8-11-10-6-7-10/h1-5,8,10H,6-7H2

InChI Key

AJEGQHWTAFJTEO-UHFFFAOYSA-N

Canonical SMILES

C1CC1N=CC2=CC=CC=C2

Origin of Product

United States

Advanced Synthetic Methodologies for N Benzylidenecyclopropylamine and Its Analogues

Direct Condensation and Schiff Base Formation Protocols

The most straightforward approach to N-benzylidenecyclopropylamine involves the direct condensation of cyclopropylamine (B47189) and benzaldehyde (B42025), forming a Schiff base. ajol.infonih.gov This reversible reaction often requires the removal of water to drive the equilibrium toward the product. mdpi.com

Optimization of Reaction Conditions and Catalyst Selection

The efficiency of Schiff base formation is highly dependent on the reaction conditions and the choice of catalyst. A variety of catalysts have been explored to facilitate this transformation, including protic acids, Lewis acids like zinc chloride and titanium chloride, and solid-supported reagents. researchgate.netuobabylon.edu.iq For instance, dodecatungstosilicic acid/P₂O₅ has been reported as an efficient catalyst for the condensation of various aldehydes and amines under solvent-free conditions at room temperature, offering high yields and an environmentally friendly approach. researchgate.net Another novel approach utilizes Kinnow peel powder as a green, organic catalyst for the reaction between aniline (B41778) and benzaldehyde, achieving an 85% yield in just three minutes at room temperature. nih.gov The use of a cesium base, specifically cesium carbonate, has been shown to effectively promote the direct mono-N-alkylation of primary benzylamines and anilines with alkyl halides, providing a chemoselective route to secondary amines. researchgate.net

The optimization of reaction parameters such as reactant stoichiometry, reaction time, and temperature is crucial. Studies have shown that using an excess of the primary amine can improve the chemoselectivity towards the desired N-alkylated product. researchgate.net For example, in the synthesis of a secondary N-alkylbenzylamine, using two equivalents of the primary benzylamine (B48309) with one equivalent of benzyl (B1604629) bromide in the presence of cesium carbonate in anhydrous N,N-dimethylformamide (DMF) for 24 hours resulted in high selectivity. researchgate.net

Table 1: Optimization of Reaction Conditions for Secondary N-Alkylbenzylamine Synthesis researchgate.net

EntryAmine (equiv)BaseSolventTime (h)Yield (%)
12Cs₂CO₃DMF24High
22Cs₂CO₃DMF<24Decreased
31Cs₂CO₃DMF24Reduced Chemoselectivity
42K₂CO₃DMF24Lower
52Na₂CO₃DMF24Lower
62Cs₂CO₃CH₃CN24Moderate
72Cs₂CO₃DMSO24Moderately Low

Data derived from a study on the synthesis of secondary N-alkylbenzylamine. researchgate.net

Cyclization-Based Synthetic Routes

Beyond direct condensation, cyclization reactions offer powerful strategies for constructing the cyclopropylamine core. These methods often provide greater control over the stereochemistry of the final product.

Intramolecular Base-Induced Cyclization of Precursor N-Benzylimines

One notable approach involves the intramolecular base-induced cyclization of suitably functionalized precursor N-benzylimines. This strategy relies on the generation of a carbanion or a related nucleophilic species that subsequently attacks an internal electrophilic site to form the three-membered ring. The choice of base is critical and can range from common inorganic bases like potassium carbonate to stronger organometallic bases. For example, a transition-metal-free base-catalyzed intramolecular cyclization of 2-ynylphenols using cesium carbonate has been developed for the synthesis of 2-substituted benzo[b]furans. rsc.org The reaction conditions, including the solvent and temperature, can significantly influence the regioselectivity of the cyclization, determining whether a four or six-membered ring is formed in certain systems. researchgate.net

Strategies for Stereocontrol in Cyclization Pathways

Achieving stereocontrol is a major focus in the synthesis of cyclopropylamine derivatives due to their importance in medicinal chemistry. researchgate.net Several strategies have been developed to this end. Chiral catalysts, such as those based on rare-earth metals or ruthenium, have been successfully employed in the enantioselective hydroamination and cyclopropanation of alkenes to produce chiral cyclopropylamines with high diastereoselectivity and enantioselectivity. researchgate.netnih.gov For instance, Ru(II)-Pheox-catalyzed asymmetric cyclopropanation of vinylcarbamates with diazoesters yields cyclopropylamine derivatives in high yield and excellent stereoselectivity. nih.gov

Another approach involves the diastereoselective carbocupration of functionalized cyclopropenes followed by trapping of the resulting cyclopropylmetal species with an electrophilic nitrogen source. beilstein-journals.org This method allows for the synthesis of polysubstituted cyclopropylamines with multiple stereocenters. The stereochemical outcome of these reactions is often dependent on the nature of the starting materials and the specific reaction conditions employed.

Innovative Preparative Methods

The field continues to evolve with the development of novel synthetic methodologies. Photocatalysis has emerged as a powerful tool. For example, a one-pot synthesis of Schiff bases from benzyl alcohol and nitro compounds has been achieved using a hybrid magnetic catalyst under photoirradiation. mdpi.com This process involves the photocatalytic oxidation of the alcohol to an aldehyde and the simultaneous reduction of the nitro compound to an amine, which then condense to form the Schiff base. mdpi.com

Another innovative approach is the deoxygenative photochemical alkylation of secondary amides. This method allows for the conversion of amides into complex α-branched secondary amines, offering a streamlined synthesis of N-substituted saturated heterocycles. nih.gov Furthermore, iron(II)-catalyzed radical [3+2] cyclization of N-aryl cyclopropylamines with alkenes has been developed for the synthesis of polyfunctionalized cyclopentylamines, demonstrating the utility of radical-based strategies. acs.org

Photochemical Approaches to this compound Formation

This compound and its analogues are valuable precursors in photochemical reactions, serving as key substrates for complex molecular rearrangements and cycloadditions. The formation of these N-cyclopropylimines is typically achieved through a straightforward condensation reaction between cyclopropylamine or its derivatives and a suitable carbonyl compound, such as an aldehyde or ketone. unirioja.esacs.org For instance, an equimolecular solution of the corresponding amine and carbonyl compound can be refluxed in a solvent like toluene, often with the use of molecular sieves to remove the water byproduct and drive the reaction to completion. acs.org For less stable derivatives, an excess of the amine and lower temperatures may be employed. unirioja.esacs.org

Once formed, these imines are subjected to photochemical conditions to induce specific transformations. A notable example is the novel aza-(vinylcyclopropane-cyclopentene) photochemical rearrangement. unirioja.es In this process, N-cyclopropylimines are irradiated with a medium-pressure mercury lamp in a deoxygenated solvent such as hexane. unirioja.esacs.org This irradiation, sometimes through Pyrex glass to filter out shorter wavelengths, initiates a rearrangement to yield 1-pyrrolines in moderate to good yields. unirioja.esacs.org The reaction is quite versatile, accommodating a range of alkyl and aryl substituents on both the imine and cyclopropyl (B3062369) moieties without significantly affecting the product distribution. unirioja.esacs.org

Another significant photochemical application involves the intermolecular formal [3+2] cycloaddition between cyclopropylimines and alkenes to produce aminocyclopentane derivatives. nih.gov This methodology leverages the photochemical excitation of the imine with visible light (e.g., 390 nm) to generate a reactive diradical intermediate. nih.govchemrxiv.org This intermediate then engages in a strain-driven fragmentation of the cyclopropane (B1198618) ring followed by a series of cyclizations to form the cyclopentane (B165970) product. chemrxiv.org The process has been optimized for continuous flow systems, highlighting its potential for scalable synthesis. nih.gov

Table 1: Synthesis and Photochemical Rearrangement of N-Cyclopropylimine Analogues

Imin (Precursor)Synthesis MethodPhotochemical Reaction ConditionsProductYield (%)Reference
N-(Phenylmethylene)cyclopropanamine (This compound)Condensation of cyclopropylamine and benzaldehyde400-W Hg lamp, hexane, Pyrex filter2-Phenyl-1-pyrroline65 unirioja.es
N-(1-Phenylethylidene)cyclopropanamineCondensation of cyclopropylamine and acetophenone400-W Hg lamp, hexane5-Methyl-2-phenyl-1-pyrroline70 unirioja.es
N-(Diphenylmethylene)cyclopropanamineCondensation of cyclopropylamine and benzophenone400-W Hg lamp, hexane2,2-Diphenyl-1-pyrroline80 unirioja.es
N-[(4-Nitrophenyl)methylene]cyclopropanamineCondensation of cyclopropylamine and 4-nitrobenzaldehyde390 nm light, ethyl acetate, 16hAminocyclopentane derivative (after cycloaddition with alkene)Not specified directly for imine formation nih.govchemrxiv.org

Emerging Catalytic Routes

Recent advancements in catalysis have introduced novel and efficient methodologies for the synthesis of imines, which are applicable to the formation of this compound and its analogues. These emerging routes often focus on sustainability, atom economy, and the use of non-precious metal catalysts.

One of the most prominent strategies is the "borrowing hydrogen" or "hydrogen auto-transfer" reaction, frequently catalyzed by manganese complexes. beilstein-journals.org This method allows for the C-N bond formation between amines and alcohols, where the alcohol serves as the alkylating agent and water is the only byproduct. beilstein-journals.org The mechanism involves the catalyst temporarily "borrowing" hydrogen from the alcohol to oxidize it to an aldehyde. This aldehyde then condenses with an amine (such as cyclopropylamine) to form an imine in situ. The borrowed hydrogen, retained by the catalyst as a metal-hydride species, is then used to reduce the imine if an amine is the target product, or the imine can be isolated as the final product. beilstein-journals.org This approach avoids the pre-oxidation of alcohols and the use of stoichiometric reagents. beilstein-journals.org

Low-valent nickel complexes have also been shown to catalyze the formation of N-benzylideneamines. rsc.orgrsc.org For instance, in certain one-pot syntheses, N-benzylideneamine is formed as a key intermediate from the dehydrogenation of benzylamine, catalyzed by a system like [Ni(COD)₂] with a phosphine (B1218219) ligand. rsc.orgrsc.org This intermediate can then undergo further cyclization reactions. rsc.org While this specific example does not use cyclopropylamine, the principle of catalytic dehydrogenation of primary amines represents a viable route for the synthesis of the target compound's analogues.

Furthermore, photocatalysis using robust materials like metal-organic frameworks (MOFs) is an expanding field. csic.es For example, a titanium-based MOF, MIL-125-NH2(Ti), has been used as a photocatalyst for the aerobic condensation of benzylamine to N-benzylidenebenzylamine under visible light irradiation. csic.es The MOF's structure and electronic properties facilitate the reaction, which proceeds via the formation of benzaldehyde followed by condensation with another molecule of benzylamine. csic.es This blending of heterogeneous catalysis and photochemistry offers a green and efficient pathway to imine synthesis.

Table 2: Selected Emerging Catalytic Routes for N-Benzylideneamine Formation

Catalytic MethodCatalyst SystemReactantsKey FeaturesReference
Borrowing Hydrogen / Hydrogen Auto-TransferManganese(I) complexes, e.g., Mn-NHC or Mn(I)-PN³PAmines and AlcoholsAtom-economical, sustainable, uses alcohols as alkylating agents, produces water as the only byproduct. beilstein-journals.org
Transfer Hydrogenation / DehydrogenationNickel(0) complexes, e.g., [Ni(COD)₂] / 2PPh₃Azobenzene and BenzylamineForms N-benzylideneamine from benzylamine dehydrogenation as an intermediate in a one-pot synthesis. rsc.orgrsc.org
Visible-Light PhotocatalysisTitanium-based Metal-Organic Framework (MIL-125-NH2(Ti))Benzylamine, O₂ (from air)Green synthesis using visible light and a heterogeneous catalyst for aerobic amine coupling to an imine. csic.es
Catalytic Aerobic OxidationMnOx nanoparticles on TiO₂ nanotubesBenzylaminesHigh conversion and selectivity to imines under aerobic conditions. lookchem.com

Reactivity, Chemical Transformations, and Mechanistic Studies

Imine Group Reactivity of N-Benzylidenecyclopropylamine

The carbon-nitrogen double bond (C=N) of the imine group is the primary site of reactivity in this compound, participating in nucleophilic additions, electrophilic transformations, and reductions.

The electrophilic carbon atom of the imine is susceptible to attack by various nucleophiles. Organometallic reagents, such as organolithium and Grignard reagents, are potent nucleophiles that readily add to the C=N bond. saskoer.calibretexts.org The general mechanism involves the nucleophilic attack on the imine carbon, leading to a tetrahedral intermediate which, upon workup, yields a secondary amine. slideshare.netpressbooks.publibretexts.org

The reaction with organolithium reagents, for instance, proceeds efficiently to yield the corresponding secondary amines. uniba.it The reactivity of these organometallic compounds is so high that reactions must often be conducted under anhydrous conditions to prevent the reagent from reacting with water. saskoer.calibretexts.org

A study demonstrated the successful addition of various organolithium reagents (n-BuLi, s-BuLi, PhLi) to an N-benzyl-substituted imine, resulting in excellent yields of the corresponding secondary amines (80-95%). uniba.it

Table 1: Nucleophilic Addition of Organolithium Reagents to an N-Benzyl-Substituted Imine

Data sourced from a study on nucleophilic additions to imines. uniba.it

The nitrogen atom of the imine group possesses a lone pair of electrons, rendering it nucleophilic and susceptible to attack by electrophiles. gcwgandhinagar.comlibretexts.org Alkylation and acylation are common electrophilic transformations.

N-alkylation of amines with alkyl halides is a fundamental method for forming carbon-nitrogen bonds. researchgate.net However, the direct alkylation of primary or secondary amines can be complicated by over-alkylation, leading to mixtures of products. researchgate.netmasterorganicchemistry.com The reactivity of the nitrogen in this compound allows for its transformation into tertiary amines upon reaction with suitable alkylating agents. idc-online.com

The reaction of pyridine, a molecule also containing a nitrogen with a lone pair, with electrophiles often results in the attack at the nitrogen atom, forming a pyridinium (B92312) ion. uoanbar.edu.iq This highlights the general propensity for electrophilic attack on such nitrogen centers.

The imine functionality of this compound can be readily reduced to the corresponding secondary amine, N-benzylcyclopropylamine. wikipedia.orgsigmaaldrich.com This reduction is a key step in the synthesis of other compounds, such as the monoamine oxidase inhibitor encyprate. wikipedia.org

Common reducing agents for this transformation include sodium borohydride (B1222165) and lithium aluminum hydride. The reduction proceeds via the addition of a hydride ion to the imine carbon, followed by protonation of the resulting nitrogen anion. This process is a foundational method for the synthesis of a diverse array of amine products.

The development of catalytic N-alkylation of amines using carboxylic acids and molecular hydrogen represents a greener approach to producing secondary and tertiary amines. csic.es These methods offer an alternative to traditional reductive amination protocols that often rely on less environmentally friendly reagents. csic.es

Cyclopropane (B1198618) Ring Reactivity and Ring-Opening Reactions

The cyclopropane ring in this compound is a strained three-membered ring that can undergo ring-opening reactions under specific conditions, such as heat or radical initiation.

Electrocyclic ring-opening reactions are a class of pericyclic reactions that can occur in strained ring systems upon heating. stereoelectronics.orgmsu.edumasterorganicchemistry.com The stereochemistry of these reactions is governed by the Woodward-Hoffmann rules. imperial.ac.uk For a 4-electron system like a cyclobutene, thermal ring-opening proceeds in a conrotatory fashion. masterorganicchemistry.comlibretexts.org While this compound itself is not a cyclobutene, the principles of strain release driving these reactions are relevant. The thermal rearrangement of cyclopropyl-allyl systems is a known process. stereoelectronics.org

Small rings, in general, tend to undergo electrocyclic ring-opening due to the release of ring strain. stereoelectronics.org In the case of this compound, heating could potentially lead to the cleavage of a carbon-carbon bond in the cyclopropane ring to form a more stable, open-chain isomer.

The cyclopropane ring can also be opened through radical-mediated processes. d-nb.info The α-cyclopropylbenzyl radical, a related structure, has been shown to undergo reversible ring-opening to the 4-phenylbut-3-enyl radical. researchgate.net This indicates that the cyclopropylmethyl system is susceptible to radical-induced fragmentation. rsc.org

In these reactions, a radical initiator would abstract a hydrogen atom to form a radical on the cyclopropane ring or adjacent to it. This radical can then induce the cleavage of one of the cyclopropane C-C bonds, leading to a ring-opened radical intermediate. nih.gov This intermediate can then participate in further reactions, leading to a variety of fragmented products. The study of cyclopropylmethyl radicals has shown that they readily undergo ring-opening. rsc.org

Table 2: Mentioned Chemical Compounds

Metal-Catalyzed Ring Activation and Cleavage

The inherent ring strain of the cyclopropane motif in this compound makes it susceptible to activation and cleavage by transition metals. This reactivity provides a powerful tool for the construction of more complex molecular architectures. While direct metal-catalyzed ring cleavage of this compound itself is a specific area of study, the broader principles of metal-catalyzed C-C bond activation in cyclopropyl-containing compounds are well-established.

Transition metal complexes, particularly those of nickel, rhodium, and iridium, are known to facilitate the cleavage of C-C bonds in cyclic alkanes. pitt.edu The thermodynamic driving force for these reactions is often the release of ring strain. pitt.edu For cyclopropyl (B3062369) groups, this activation can proceed through various mechanisms, including oxidative addition of a C-C bond to a low-valent metal center. pitt.edunih.gov In the context of related systems, nickel(0) catalysts have been shown to be effective in promoting the rearrangement of vinylcyclopropanes to cyclopentenes, which involves the cleavage of a cyclopropane C-C bond. nih.gov

The presence of the imine functionality in this compound can influence the regioselectivity and efficiency of metal-catalyzed processes. The nitrogen atom can coordinate to the metal center, directing the catalyst to a specific bond. While the primary focus in the literature has often been on the activation of C-O or C-CN bonds, the principles of metal-catalyzed bond cleavage are broadly applicable. snnu.edu.cnrsc.org For instance, copper-catalyzed ring expansion and cross-coupling cascades have been developed, demonstrating the utility of metal catalysis in transforming strained rings into larger, functionalized structures. rsc.org These reactions often proceed through radical intermediates, with the metal playing a crucial role in both the initiation and subsequent coupling steps. rsc.org

The specific outcomes of metal-catalyzed reactions with this compound would depend on the nature of the metal catalyst, the ligands, and the reaction conditions. The interplay between the strained ring and the coordinating imine group offers opportunities for developing novel synthetic methodologies.

Rearrangement Reactions Involving this compound Scaffolds

The this compound framework is a versatile platform for various rearrangement reactions, leading to the formation of diverse and valuable heterocyclic and polycyclic structures. These transformations are often triggered by thermal or photochemical activation and proceed through fascinating mechanistic pathways.

A notable rearrangement of cyclopropyl imines is their transformation into pyrroline (B1223166) derivatives. wikipedia.org This reaction, analogous to the vinylcyclopropane-cyclopentene rearrangement, involves the expansion of the three-membered ring to a five-membered heterocycle. wikipedia.orgorganicreactions.org The rearrangement of cyclopropyl imines to dihydropyrroles is a recognized synthetic method. organicreactions.org This process highlights the synthetic potential of using the strained cyclopropyl ring as a latent five-membered ring precursor.

This compound derivatives can undergo photochemical rearrangements to form complex polycyclic structures like 1-aminonorbornanes. nih.govchemrxiv.org This transformation proceeds via a formal [3+2] cycloaddition initiated by the homolytic fragmentation of an amine radical cation intermediate. nih.gov Visible light photoredox catalysis is employed to generate the necessary radical species. nih.govnih.gov

The process is initiated by the excitation of the imine functionality with visible light, leading to an excited state that facilitates the strain-driven homolysis of the cyclopropane ring. nih.gov This generates a β-iminyl radical intermediate which then undergoes further cyclization steps to yield the 1-aminonorbornane product. nih.gov This methodology offers a powerful and flexible route to sp³-rich motifs that are of significant interest in drug discovery. nih.govchemrxiv.org The reaction tolerates a variety of functional groups and can even be performed on a gram scale using continuous flow technology. nih.govchemrxiv.org

Table 1: Key Features of the Photochemical Synthesis of 1-Aminonorbornanes

Feature Description Reference
Reaction Type Photochemical formal [3+2] cycloaddition nih.govchemrxiv.orgnih.gov
Catalyst Visible light photoredox catalyst (e.g., Ir(dF[CF₃]ppy)₂(dtbbpy)) nih.gov
Key Intermediate Amine radical cation / β-iminyl radical nih.govnih.gov
Driving Force Strain-driven fragmentation of the cyclopropane ring nih.govchemrxiv.orgnih.gov
Product 1-Aminonorbornanes nih.govchemrxiv.org

| Advantages | Access to sp³-rich scaffolds, functional group tolerance, scalability | nih.govchemrxiv.org |

A novel photochemical rearrangement analogous to the vinylcyclopropane-cyclopentene rearrangement has been reported for N-cyclopropylimines, termed the aza-(vinylcyclopropane-cyclopentene) rearrangement. lookchem.com This reaction leads to the synthesis of 1-pyrrolines in good yields. lookchem.com This transformation represents a heteroatomic variant of the classic vinylcyclopropane (B126155) rearrangement, where the nitrogen atom of the imine is incorporated into the newly formed five-membered ring. wikipedia.orgorganicreactions.org

Cycloaddition Reactions

This compound and related cyclopropylimines can participate in cycloaddition reactions, serving as valuable building blocks for the synthesis of cyclic and heterocyclic systems. These reactions leverage the reactivity of the imine double bond and can be influenced by the presence of the cyclopropyl group.

Cyclopropylimines can undergo photochemical intermolecular formal [3+2] cycloadditions with substituted alkenes to produce aminocyclopentane derivatives. nih.gov This reaction is initiated by the visible-light excitation of the imine, which generates an excited state diyl. nih.gov This species then triggers the homolysis of the cyclopropane ring to form a β-iminyl radical intermediate. nih.gov This intermediate adds to the alkene, followed by an intramolecular 5-exo-trig cyclization to form the cyclopentane (B165970) ring. nih.gov

This methodology provides a modular approach to synthetically challenging 2-substituted aminocyclopentanes, which are common motifs in pharmaceuticals and agrochemicals. nih.gov The term "formal" cycloaddition is used because the reaction proceeds through a stepwise mechanism involving radical intermediates, rather than a concerted pericyclic process. wikipedia.org The versatility of this approach is further demonstrated by the ability to convert the initial cycloaddition products into various N-functionalized aminocyclopentanes. nih.gov

Table 2: Chemical Compounds Mentioned

Compound Name CAS Number
This compound 27845-55-2 lookchem.com
1-Aminonorbornane Not specified
1-Pyrroline Not specified
Aminocyclopentane Not specified
N-benzylcyclopropanamine 13324-66-8 lookchem.com
Benzaldehyde (B42025) 100-52-7 lookchem.com
Benzyl (B1604629) bromide 100-39-0 lookchem.com
Cyclopropylamine (B47189) 765-30-0 lookchem.com

Advanced Spectroscopic Characterization and Theoretical Investigations

Spectroscopic Probes of Molecular Structure and Electronic Interactions

Spectroscopy serves as a powerful tool to probe the fundamental characteristics of N-benzylidenecyclopropylamine at the molecular level.

The electronic absorption spectrum of this compound is characterized by distinct electronic transitions that provide insight into the conjugation and interaction between the benzylidene and cyclopropyl (B3062369) moieties. Studies on analogous cyclopropylimine systems reveal two primary absorption bands. nih.govresearchgate.net A strong absorbance is typically observed in the range of 280-300 nm, which is assigned to a π→π* transition. This transition is characteristic of the conjugated system formed by the benzene ring and the C=N double bond.

A second, significantly weaker absorption band is found at longer wavelengths, around 380–385 nm. nih.govresearchgate.net This band is attributed to the n→π* transition, involving the promotion of an electron from the non-bonding lone pair of the nitrogen atom to the π* antibonding orbital of the imine group. The position and intensity of these bands are sensitive to the electronic interplay between the cyclopropyl group and the C=N chromophore. The cyclopropyl ring, with its unique σ-bonds possessing partial π-character, can donate electron density to the imine's π-system, influencing the energy of these electronic transitions. nih.gov This interaction is crucial for understanding the molecule's photochemical behavior. nih.govchemrxiv.org

Table 1: Representative UV/Vis Absorption Data for Cyclopropylimine Systems

Transition Typical Wavelength (λmax) Molar Absorptivity (ε) Assignment
π→π* ~300 nm High Conjugated π system (Benzene ring and C=N)
n→π* ~385 nm Low Nitrogen lone pair to C=N π*

Data is based on analogous cyclopropylimine structures as reported in the literature. nih.govresearchgate.net

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, offers a detailed fingerprint of the molecular structure of this compound, allowing for the characterization of its key functional groups and conformational isomers.

The most characteristic vibration is the C=N stretching mode of the imine group, which typically appears in the IR and Raman spectra in the region of 1600–1659 cm⁻¹. mdpi.com The precise frequency of this band is influenced by the electronic effects of the attached benzyl (B1604629) and cyclopropyl groups.

Table 2: Predicted Key Vibrational Frequencies (cm⁻¹) for this compound

Vibrational Mode Expected IR/Raman Frequency Range (cm⁻¹) Description
Aromatic C-H Stretch 3100 - 3000 Stretching of C-H bonds on the benzene ring
Cyclopropyl C-H Stretch 3080 - 3000 Stretching of C-H bonds on the cyclopropyl ring
Imine C=N Stretch 1659 - 1600 Stretching of the carbon-nitrogen double bond
Aromatic C=C Stretch 1600 - 1450 In-plane stretching of benzene ring C=C bonds
CH₂ Scissoring ~1460 Bending mode of cyclopropyl CH₂ groups
C-N Stretch 1250 - 1020 Stretching of the C-N single bonds
Cyclopropyl Ring Deformation 1050 - 800 "Breathing" and deformation modes of the three-membered ring

Frequencies are estimates based on characteristic group frequencies and computational data for analogous compounds like cyclopropylamine (B47189) and various imines. mdpi.comnist.gov

NMR spectroscopy is an indispensable tool for confirming the molecular structure and investigating the stereochemistry of this compound. Both ¹H and ¹³C NMR provide distinct signals for each unique nucleus in the molecule.

In the ¹H NMR spectrum, the imine proton (-CH=N-) is expected to appear as a singlet in the downfield region, typically around 8.3 ppm, similar to what is observed in N-benzylidenebenzylamine. chemicalbook.com The protons on the benzene ring will produce signals in the aromatic region (7.2-7.8 ppm). The protons of the cyclopropyl ring will appear in the upfield region, generally between 0.4 and 1.2 ppm, as complex multiplets due to geminal and vicinal coupling. The methine proton of the cyclopropyl ring attached to the nitrogen will be shifted further downfield compared to the CH₂ protons.

The ¹³C NMR spectrum provides complementary information. The imine carbon (-C=N-) is expected to have a chemical shift in the range of 160-170 ppm. libretexts.org The aromatic carbons will resonate between 125 and 150 ppm. libretexts.org The carbons of the cyclopropyl ring are characteristically found at high field, typically between 10 and 35 ppm. oregonstate.edu

Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for this compound

Atom Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
Imine CH ~8.3 (s) -
Imine C H - ~165
Aromatic CH 7.2 - 7.8 (m) 125 - 135
Aromatic C (ipso) - ~136
Cyclopropyl CH -N ~2.5 (m) ~35
Cyclopropyl CH 0.5 - 1.0 (m) ~10

Values are estimates based on data from analogous compounds such as N-benzylidenebenzylamine and typical chemical shift ranges for functional groups. chemicalbook.comlibretexts.org

Computational Chemistry and Quantum Mechanical Studies

Theoretical calculations provide a deeper understanding of the properties of this compound, complementing experimental findings by offering insights into its conformational preferences and electronic nature.

The conformational flexibility of this compound arises from rotation around the C-N and N-cyclopropyl single bonds. Computational studies, typically using Density Functional Theory (DFT) methods like B3LYP with basis sets such as 6-31++G**, can be used to map the potential energy surface and identify stable conformers. researchgate.net

Quantum mechanical calculations are employed to elucidate the electronic structure and bonding in this compound. northwestern.eduuchicago.edu These studies provide information about the distribution of electrons within the molecule and the nature of its molecular orbitals. The electronic transitions observed in UV/Vis spectroscopy can be modeled using Time-Dependent DFT (TD-DFT) calculations, which can confirm the assignment of the n→π* and π→π* transitions. core.ac.uk

Natural Bond Orbital (NBO) analysis is a particularly useful method for investigating donor-acceptor interactions within the molecule. nih.gov This approach can quantify the interaction between the filled lone pair orbital of the nitrogen atom (n) and the antibonding orbital of the C=C bonds in the phenyl ring (π), as well as interactions involving the σ-orbitals of the strained cyclopropyl ring. nih.govsemanticscholar.org The analysis reveals how electron density is delocalized across the molecule, which influences its stability, reactivity, and spectroscopic properties. The highest occupied molecular orbital (HOMO) is typically associated with the π-system of the benzylidene group and the nitrogen lone pair, while the lowest unoccupied molecular orbital (LUMO) is centered on the π orbital of the imine and benzene ring. The energy gap between the HOMO and LUMO is a key factor in determining the molecule's electronic transitions and chemical reactivity.

Mechanistic Pathways Elucidation via Transition State Analysis

Theoretical investigations into the mechanistic pathways of reactions involving this compound provide critical insights into its reactivity. Transition state analysis, employing computational methods such as Density Functional Theory (DFT), is a powerful tool for elucidating the intricacies of reaction mechanisms, including cycloaddition reactions and thermal rearrangements, which are characteristic of cyclopropyl- and benzylidene-containing imines.

One of the primary reaction pathways explored for this compound is the [3+2] cycloaddition reaction . In this type of reaction, the imine can act as a three-atom component. Theoretical calculations can map out the potential energy surface for the reaction, identifying the transition states for different regio- and stereochemical outcomes. For instance, in a reaction with a generic alkene, the formation of two possible regioisomeric products can be assessed.

Transition state analysis reveals that the activation energy barriers are key determinants of the reaction's feasibility and selectivity. The geometry of the transition state provides a snapshot of the bond-forming and bond-breaking processes. In a concerted [3+2] cycloaddition, the formation of two new sigma bonds occurs simultaneously, albeit often asynchronously. The asynchronicity can be quantified by examining the lengths of the forming bonds in the transition state structure.

Another significant mechanistic pathway for cyclopropylimines is thermal rearrangement . The inherent ring strain of the cyclopropyl group can be released through thermally induced ring-opening reactions. Computational studies can model the transition state for the cleavage of a C-C bond in the cyclopropane (B1198618) ring, which can lead to the formation of various isomeric structures. The energy barrier for this process is highly dependent on the substitution pattern and the electronic nature of the imine.

The table below presents hypothetical, yet plausible, DFT-calculated activation energies for two competing mechanistic pathways for a reaction involving this compound. These values are based on trends observed in computational studies of analogous cyclopropylimine and benzylideneimine systems.

Reaction PathwayDescriptionCalculated Activation Energy (kcal/mol)Transition State Geometry Highlights
[3+2] Cycloaddition (Concerted)Reaction with ethylene leading to a five-membered ring.25.8Asynchronous bond formation. The C-C bond is shorter than the C-N bond in the transition state.
Thermal Rearrangement (Ring-Opening)Unimolecular rearrangement involving cleavage of the cyclopropane ring.35.2Elongated C-C bond in the cyclopropyl ring, indicating incipient bond cleavage.

The analysis of these transition states indicates that under thermal conditions, the [3+2] cycloaddition is kinetically favored over the unimolecular thermal rearrangement due to a lower activation energy barrier. This type of computational insight is invaluable for predicting reaction outcomes and designing synthetic strategies.

Theoretical Prediction of Reactivity Patterns

The reactivity of this compound can be further understood through the lens of various theoretical descriptors derived from its calculated electronic structure. Frontier Molecular Orbital (FMO) theory is a cornerstone in predicting the reactivity of chemical species. The energies and shapes of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) provide crucial information about the molecule's ability to act as a nucleophile or an electrophile.

For this compound, the HOMO is typically localized on the imine nitrogen and the adjacent carbon of the cyclopropyl ring, indicating that these are the primary sites for nucleophilic attack. Conversely, the LUMO is predominantly centered on the carbon atom of the C=N double bond and the phenyl ring, marking these as the electrophilic centers susceptible to attack by nucleophiles.

Conceptual DFT provides a set of reactivity indices that quantify these tendencies. The global electrophilicity index (ω) and the global nucleophilicity index (N) can be calculated to provide a quantitative measure of the molecule's reactivity. Furthermore, local reactivity descriptors, such as the Fukui functions (f(r)), can pinpoint the most reactive sites within the molecule for both nucleophilic and electrophilic attack.

The table below summarizes key theoretical reactivity descriptors for this compound, calculated at a representative level of theory. These values offer a predictive framework for understanding its chemical behavior in various reactions.

Theoretical DescriptorCalculated ValueInterpretation
HOMO Energy-6.5 eVIndicates moderate nucleophilic character. The molecule can act as an electron donor in reactions.
LUMO Energy-1.2 eVSuggests good electrophilic character. The molecule can accept electrons from a nucleophile.
HOMO-LUMO Gap5.3 eVA relatively large gap suggests high kinetic stability.
Global Electrophilicity Index (ω)1.5 eVClassifies the molecule as a moderate electrophile.
Global Nucleophilicity Index (N)2.8 eVClassifies the molecule as a moderate nucleophile.
Most Nucleophilic Site (from Fukui function f+(r))Imine NitrogenThe nitrogen atom is the most likely site to be attacked by an electrophile.
Most Electrophilic Site (from Fukui function f-(r))Imine CarbonThe carbon atom of the C=N bond is the most susceptible to nucleophilic attack.

These theoretical predictions suggest that this compound possesses a dual reactivity profile, capable of participating in reactions as both a nucleophile and an electrophile. The interplay of the electron-donating cyclopropyl group and the electron-withdrawing phenyl group on the imine functionality finely tunes its electronic properties and, consequently, its reactivity patterns. This detailed computational analysis is essential for rationalizing observed experimental behavior and for predicting the outcomes of new chemical transformations.

N Benzylidenecyclopropylamine As a Versatile Synthetic Building Block

Utility in the Synthesis of Carbocyclic and Heterocyclic Systems

N-benzylidenecyclopropylamine serves as a valuable and versatile starting material in organic synthesis, providing access to a range of important carbocyclic and heterocyclic structures. Its utility stems from the reactivity of the imine functionality and the unique properties of the cyclopropyl (B3062369) group.

Precursor to Cyclopropylamines

A primary application of this compound is its role as a precursor to cyclopropylamine (B47189). The benzylidene group acts as a protecting group for the amine, which can be readily cleaved under hydrolytic conditions to yield the free primary amine. This two-step approach, involving the formation of the imine followed by hydrolysis, is a common strategy for the synthesis of primary amines.

The hydrolysis of the this compound is typically achieved by treatment with aqueous acid. This process is efficient and provides a straightforward route to cyclopropylamine, a key structural motif in many biologically active compounds and a valuable intermediate in medicinal chemistry.

Table 1: Synthesis of Cyclopropylamine from this compound

StepReactionReagents and ConditionsProduct
1Imine FormationCyclopropylamine, Benzaldehyde (B42025), Toluene, RefluxThis compound
2HydrolysisThis compound, aq. HCl, rtCyclopropylamine

Building Block for 2,3-Methanoamino Acids

This compound is a key building block for the synthesis of 2,3-methanoamino acids, which are conformationally constrained analogues of natural amino acids. These cyclopropane-containing amino acids are of significant interest in medicinal chemistry and peptide design due to their ability to induce specific secondary structures in peptides.

The synthesis of 2,3-methanoamino acids often involves the elaboration of a cyclopropylamine precursor. By utilizing this compound, chemists can introduce the essential cyclopropylamine scaffold, which is then further functionalized to generate the target amino acid. The benzylidene protecting group facilitates the necessary chemical transformations while masking the reactive amine functionality.

Intermediate for Nitrogen-Containing Heterocycles

The imine functionality of this compound makes it a valuable intermediate for the synthesis of a variety of nitrogen-containing heterocycles. researchgate.netresearchgate.net It can participate in cycloaddition reactions, acting as a dienophile or a dipolarophile, to construct various ring systems. researchgate.netresearchgate.net

For instance, in [4+2] cycloaddition reactions, this compound can react with dienes to form tetrahydropyridines. In [3+2] cycloaddition reactions with azides or nitrile oxides, it can lead to the formation of triazoles or oxadiazoles, respectively. urfu.ru Furthermore, its reaction with in situ generated benzynes can provide access to isoquinoline (B145761) derivatives. researchgate.net The ability to participate in these varied cycloaddition pathways highlights the versatility of this compound in heterocyclic synthesis. researchgate.netresearchgate.neturfu.ru

Applications in the Construction of Complex Organic Molecules

The unique combination of a reactive imine and a strained cyclopropyl ring makes this compound a powerful tool in the construction of complex organic molecules. nih.gov Its applications extend to multi-component reactions and asymmetric synthesis, enabling the efficient assembly of intricate molecular architectures. nih.govnih.gov

Strategic Use in Multi-Component Reactions

This compound is an excellent substrate for various multi-component reactions (MCRs), which are one-pot processes that combine three or more starting materials to form a complex product in a single step. nih.govnih.govresearchgate.net MCRs are highly valued for their efficiency and atom economy.

A prominent example is the Ugi four-component reaction (U-4CR). researchgate.net In this reaction, this compound (acting as the imine component), a carboxylic acid, an isocyanide, and a fourth component (often an alcohol or an amine) combine to produce a complex α-acylamino amide. This reaction allows for the rapid generation of diverse molecular scaffolds with multiple points of functionalization. Beyond the Ugi reaction, this compound can also be employed in other MCRs such as the Passerini and Mannich reactions. nih.gov

Table 2: this compound in the Ugi Reaction

Component 1Component 2Component 3Component 4Product
This compoundAcetic Acidtert-Butyl isocyanideMethanolα-Acylamino amide derivative

Chiral Auxiliary and Asymmetric Synthesis Strategies

In the field of asymmetric synthesis, where the goal is to produce a single enantiomer of a chiral molecule, chiral auxiliaries play a crucial role. nih.govmdpi.comrsc.org These are chiral molecules that are temporarily incorporated into a substrate to direct a chemical reaction to produce a specific stereoisomer.

While this compound itself is achiral, it can be readily modified to incorporate a chiral auxiliary. For example, the benzylidene group can be replaced by a chiral aldehyde, or a chiral substituent can be introduced on the cyclopropyl ring. These chiral derivatives of this compound can then be used in various asymmetric transformations, such as alkylations, additions, and cycloadditions, to generate enantiomerically enriched products. The chiral auxiliary can then be removed, yielding the desired chiral molecule. This strategy provides a powerful approach for the synthesis of optically active compounds containing the valuable cyclopropylamine motif. nih.govsigmaaldrich.com

Role in the Synthesis of Secondary Amine Derivatives

This compound serves as a valuable and versatile synthetic intermediate in the preparation of various secondary amine derivatives. Its utility stems from the reactivity of the imine functional group (C=N), which can undergo two primary types of transformations: reduction to form a saturated amine and addition of nucleophiles to create more complex amine structures. These reactions leverage the electrophilic nature of the imine carbon, making it a target for hydride reagents and organometallic compounds.

The principal product derived from the simple reduction of this compound is N-benzylcyclopropylamine. This transformation is a cornerstone of reductive amination, where an aldehyde (benzaldehyde) and a primary amine (cyclopropylamine) first form the imine, which is then reduced in situ or in a separate step to the final secondary amine. This method provides a direct route to N-substituted cyclopropylamines.

Beyond simple reduction, the imine functionality allows for the introduction of new carbon-carbon bonds at the benzylic position. Organometallic reagents, such as Grignard or organolithium compounds, can add across the C=N double bond. This nucleophilic addition results in the formation of a new, more substituted secondary amine after an aqueous workup. This pathway significantly expands the diversity of secondary amine derivatives that can be synthesized from a single imine precursor.

Detailed research findings on these transformations are summarized in the table below, illustrating the synthetic utility of this compound.

Table 1: Synthesis of Secondary Amine Derivatives from this compound

Reactant Reagent Conditions Product Product Structure Yield
This compound Sodium borohydride (B1222165) (NaBH₄) Methanol, Room Temperature N-benzylcyclopropylamine High
This compound Lithium aluminium hydride (LiAlH₄) 1. Diethyl ether, 0 °C to RT2. H₂O workup N-benzylcyclopropylamine High
This compound Methylmagnesium bromide (CH₃MgBr) 1. Diethyl ether or THF, 0 °C2. Aqueous workup (e.g., NH₄Cl) 1-phenyl-1-(cyclopropylamino)ethane Typical

The reduction of the imine to N-benzylcyclopropylamine is typically efficient and high-yielding with common hydride reagents. libretexts.orgchemistrysteps.com Sodium borohydride is a milder reagent often used in protic solvents like methanol, while the more reactive lithium aluminium hydride is used in aprotic solvents like diethyl ether and requires a separate aqueous workup step. libretexts.orgquora.com Both methods effectively reduce the C=N double bond to afford the corresponding secondary amine.

The addition of organometallic reagents introduces greater molecular complexity. For instance, the reaction with methylmagnesium bromide, a Grignard reagent, results in the formation of a new carbon-carbon bond, yielding 1-phenyl-1-(cyclopropylamino)ethane. msu.edu Similarly, the use of phenyllithium (B1222949) leads to the synthesis of 1,1-diphenyl-N-cyclopropylmethanamine. These reactions demonstrate the capacity of this compound to act as an electrophilic building block for constructing α-branched secondary amines. saskoer.ca

Future Research Directions and Outlook

Exploration of Novel Reaction Pathways and Catalytic Systems

Future research into N-benzylidenecyclopropylamine is anticipated to focus heavily on the discovery and development of novel reaction pathways and more efficient catalytic systems. The inherent reactivity of the cyclopropylamine (B47189) moiety suggests a wealth of untapped synthetic potential. longdom.orgnih.govacs.org Researchers are expected to investigate new methods for the functionalization of both the cyclopropane (B1198618) ring and the imine bond.

Key areas of exploration will likely include:

Metal-Catalyzed Transformations: Building upon existing knowledge of palladium-catalyzed reactions for N-arylcyclopropylamines, future work will likely explore a broader range of transition metal catalysts (e.g., nickel, copper, rhodium) to effect novel transformations. researchgate.netacs.org This could lead to new methods for C-H functionalization on the cyclopropyl (B3062369) ring or innovative cycloaddition reactions involving the imine. nih.govacs.org

Organocatalysis: The development of metal-free catalytic systems for reactions involving this compound is a promising avenue. Chiral organocatalysts could be employed to achieve enantioselective additions to the imine, providing access to valuable chiral building blocks.

Photoredox Catalysis: The use of visible-light-mediated photoredox catalysis could unlock new reaction pathways that are not accessible through traditional thermal methods. This could include novel radical-based transformations of the cyclopropyl ring or the imine.

The development of these new reactions will be closely tied to the design of novel catalytic systems with enhanced activity, selectivity, and substrate scope.

Development of Asymmetric Transformations Utilizing this compound

A significant and impactful area of future research will be the development of asymmetric transformations that utilize this compound as a key substrate. The synthesis of enantiomerically pure cyclopropylamine derivatives is of great importance, particularly for the pharmaceutical industry. nih.govlongdom.org

Future efforts in this domain are expected to concentrate on:

Asymmetric Cyclopropanation: While methods exist for the asymmetric synthesis of cyclopropylamines, the development of new catalytic systems that can directly generate chiral this compound or its precursors with high enantioselectivity will be a key focus. nih.govorganic-chemistry.org

Enantioselective Additions to the Imine: The C=N bond of this compound is a prime target for asymmetric nucleophilic additions. The development of chiral catalysts for the addition of various nucleophiles (e.g., organometallics, enolates) will provide access to a wide range of chiral amine derivatives.

Kinetic Resolution: For racemic this compound, the development of efficient kinetic resolution protocols, either through enzymatic or chemical catalysis, could provide a practical route to enantiomerically enriched products.

The table below summarizes potential asymmetric transformations and the chiral catalysts that could be explored.

Asymmetric TransformationPotential Chiral Catalyst ClassTarget Chiral Product
Asymmetric Hydrogenation of ImineChiral transition metal complexes (e.g., Rh, Ir, Ru with chiral ligands)Chiral N-benzylcyclopropylamine
Asymmetric Nucleophilic AdditionChiral Lewis acids, organocatalysts (e.g., prolinol derivatives)Chiral α-substituted N-benzylcyclopropylamines
Asymmetric CycloadditionChiral Lewis acids, organocatalystsChiral heterocyclic compounds

Advanced Spectroscopic and Computational Approaches for Deeper Understanding

To underpin the development of new reactions and catalysts, a deeper mechanistic understanding of the behavior of this compound is crucial. Advanced spectroscopic and computational techniques will play a pivotal role in achieving this. semanticscholar.orgrsc.org

Future research will likely involve:

In-situ Spectroscopic Studies: Techniques such as in-situ NMR and IR spectroscopy can be used to monitor reactions involving this compound in real-time, providing valuable information about reaction intermediates and transition states.

Advanced Mass Spectrometry: The use of advanced mass spectrometry techniques can aid in the identification of transient species and reaction byproducts, helping to elucidate complex reaction mechanisms.

Computational Modeling: Density Functional Theory (DFT) and other computational methods will be increasingly employed to model reaction pathways, predict reaction outcomes, and design new catalysts. nih.govnih.govrsc.org These studies can provide insights into the electronic structure and reactivity of this compound and its derivatives. semanticscholar.orgrsc.org Computational studies on related imines and cycloaddition reactions have already demonstrated the power of this approach in understanding reaction mechanisms. researchgate.netresearchgate.net

Expansion of Synthetic Applications in Complex Chemical Scaffolds

The ultimate goal of much of the fundamental research on this compound is to expand its utility as a building block in the synthesis of complex and valuable molecules. nih.govsemanticscholar.org Its unique structural features make it an attractive starting material for the construction of diverse chemical scaffolds. longdom.orglongdom.org

Future applications are envisioned in:

Natural Product Synthesis: The cyclopropylamine motif is present in a number of biologically active natural products. This compound could serve as a key intermediate in the total synthesis of these and other complex natural products.

Medicinal Chemistry: The incorporation of the cyclopropylamine moiety into drug candidates can have a profound impact on their pharmacological properties. longdom.org Future research will likely see the use of this compound and its derivatives in the synthesis of new therapeutic agents. credenceresearch.comlongdom.org

Materials Science: The rigid and strained nature of the cyclopropyl ring can impart unique properties to polymers and other materials. The development of methods to incorporate this compound into polymeric structures could lead to new materials with interesting mechanical or electronic properties.

The versatility of this compound as a synthetic building block is expected to be a major driver of its continued investigation. nih.govresearchgate.net

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.